N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide
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Overview
Description
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide is an organic compound that features both borate and sulfonamide groups. This compound is of significant interest due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and materials science. The presence of the borate group makes it highly reactive and useful in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 5-bromo-2-pyrimidinylboronic acid with benzenesulfonamide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF), and requires heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The borate group can be oxidized to form boronic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the borate group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts and appropriate nucleophiles.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide involves its interaction with molecular targets through its borate and sulfonamide groups. The borate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and drug delivery. The sulfonamide group can interact with various biological targets, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
- 4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1,3-benzothiadiazole
- 2-Methoxypyridine-5-boronic acid pinacol ester
Uniqueness
N-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl)benzenesulfonamide is unique due to its combination of borate and sulfonamide groups, which provide a versatile platform for various chemical reactions and biological interactions. This dual functionality makes it particularly valuable in the development of new materials, pharmaceuticals, and chemical processes.
Properties
Molecular Formula |
C16H20BN3O4S |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C16H20BN3O4S/c1-15(2)16(3,4)24-17(23-15)12-10-18-14(19-11-12)20-25(21,22)13-8-6-5-7-9-13/h5-11H,1-4H3,(H,18,19,20) |
InChI Key |
DLDLVDDXHLVCFE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)NS(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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